Boiling Point Differential versus 1,4-Dichloro-2,2-difluorobutane: Implications for Distillation and Volatility-Dependent Processes
1,2-Dichloro-3,3-difluorobutane exhibits a computed boiling point of 120.7 °C at 760 mmHg, which is approximately 21.6 °C lower than that of its constitutional isomer 1,4-dichloro-2,2-difluorobutane (142.28 °C) . This reduced boiling point reflects the compact, asymmetric halogenation pattern of the target compound, which diminishes overall molecular polarizability and intermolecular van der Waals interactions relative to the more symmetrically substituted 1,4-isomer . For procurement decisions involving distillation-based purification or applications where volatility defines process economics, this 21.6 °C difference constitutes a quantifiable operational advantage in energy input and thermal exposure of the compound.
| Evidence Dimension | Boiling point at atmospheric pressure (760 mmHg) |
|---|---|
| Target Compound Data | 120.7 °C |
| Comparator Or Baseline | 1,4-Dichloro-2,2-difluorobutane (CAS 381-34-0): 142.28 °C |
| Quantified Difference | Δ = −21.6 °C (target boils 21.6 °C lower) |
| Conditions | Computed values at 760 mmHg; data from ChemIndex (target) and ChemicalBook (comparator) |
Why This Matters
A lower boiling point enables gentler distillation, reduced thermal degradation risk, and shorter cycle times during solvent recovery or product isolation, directly lowering operational cost and improving yield in temperature-sensitive processes.
